Trioxifene

Beschreibung

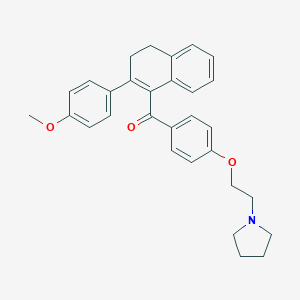

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGLINDYFMDHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68307-81-3 (methanesulfonate) | |

| Record name | Trioxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212997 | |

| Record name | Trioxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-84-1 | |

| Record name | Trioxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Trioxifene mesylate?

An In-Depth Technical Guide to the Chemical Structure of Trioxifene Mesylate

Introduction

Trioxifene mesylate (developmental code LY-133,314) is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for its potential therapeutic applications in oncology, notably for breast and prostate cancer.[1][2][3][4] As a member of the SERM class, it exhibits a complex pharmacological profile, acting as an estrogen receptor (ER) antagonist in some tissues while potentially having agonist effects in others.[5] Although its clinical development was ultimately discontinued, a thorough understanding of its chemical architecture remains crucial for researchers in medicinal chemistry and drug discovery, as it provides valuable insights into the structure-activity relationships (SAR) governing ER modulation.[2][3]

This guide provides a comprehensive examination of the chemical structure of Trioxifene mesylate, detailing its nomenclature, constituent moieties, physicochemical properties, and the structural basis for its biological activity.

Molecular Identification and Nomenclature

Precise identification is paramount in chemical and pharmaceutical sciences. Trioxifene mesylate is identified through several standardized systems, ensuring unambiguous reference in scientific literature, patents, and regulatory databases. The compound is the mesylate salt of the active free base, Trioxifene.[1][6]

| Identifier | Value |

| IUPAC Name | methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone[3] |

| Systematic Name | Methanone, (3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl)(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, methanesulfonate[7][8] |

| Common Names | Trioxifene mesylate, Trioxifene mesilate[3][7] |

| Synonyms / Codes | LY-133,314, LY133314, Compound 133314[1][3][5][9] |

| CAS Number | 68307-81-3 (Mesylate Salt)[1][3][9][10] |

| CAS Number | 63619-84-1 (Trioxifene - Free Base)[1][6][11] |

| UNII (FDA) | 63ZD22G88L[10] |

Core Chemical Structure and Moieties

Trioxifene mesylate is an ionic compound composed of two distinct chemical entities: the large organic active moiety, Trioxifene, and the methanesulfonate (mesylate) counter-ion. The mesylate group is incorporated to form a salt, a common strategy in drug development to enhance the solubility, stability, and bioavailability of the active pharmaceutical ingredient.

The structure of the active moiety, Trioxifene, is characterized by several key features:

-

A Dihydronaphthalene Core: This bicyclic system serves as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with the estrogen receptor.

-

Two Phenyl Rings: One phenyl group is substituted with a methoxy (-OCH3) group, while the other is attached to the basic side chain. These rings mimic the hydrophobic steroid core of endogenous estrogens like estradiol.

-

A Ketone Linker: A carbonyl group (C=O) connects the dihydronaphthalene scaffold to one of the phenyl rings.

-

An Ether-Pyrrolidine Side Chain: A flexible side chain containing an ether linkage and a terminal pyrrolidine ring is critical for its antiestrogenic activity. This basic amine side chain is a hallmark of many SERMs, including Tamoxifen, and is essential for its antagonistic profile in tissues like the breast.

Physicochemical and Structural Data

The precise chemical composition and stereochemistry are fundamental to a molecule's identity and function. Trioxifene is an achiral molecule, meaning it does not have a non-superimposable mirror image and will not rotate plane-polarized light.[7][8][11]

| Property | Trioxifene (Active Moiety) | Trioxifene Mesylate (Salt) |

| Molecular Formula | C30H31NO3[1][6][7][11][12] | C31H35NO6S or C30H31NO3.CH4O3S[3][5][7][8] |

| Molecular Weight | 453.58 g/mol [1][6][7][12] | 549.68 g/mol [3][7][8] |

| Stereochemistry | Achiral[7][8][11] | Achiral[7][8] |

| Defined Stereocenters | 0[7][8][11] | 0[7][8] |

For computational chemistry and database interoperability, linear text-based representations of the structure are essential.

-

SMILES (Simplified Molecular Input Line Entry System): COc1ccc(cc1)C2=C(c3ccccc3CC2)C(=O)c4ccc(cc4)OCCN5CCCC5.CS(=O)(=O)O[5][7]

-

InChI (International Chemical Identifier): InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4)[3][7][8]

Structure-Activity Relationship and Biological Context

Trioxifene's chemical structure directly dictates its biological function as a SERM. Its classification places it within a specific branch of hormonal antineoplastic agents.

The mechanism of action is rooted in its three-dimensional shape, which allows it to competitively bind to the ligand-binding domain of estrogen receptor alpha (ERα).[1][2][4][13] Upon binding, the bulky pyrrolidine-containing side chain is thought to project from the binding pocket in a manner that prevents the receptor from adopting its active conformation. This steric hindrance disrupts the recruitment of co-activator proteins necessary for gene transcription, leading to an antagonistic effect and blocking the proliferative signals of estradiol in ER-positive cells.[1][4][13]

This competitive inhibition of estradiol binding is the basis for its investigation as a treatment for hormone-sensitive cancers.[2] Like other SERMs, Trioxifene exhibits mixed agonist-antagonist actions, meaning its effect is tissue-dependent.[5] This duality is a defining characteristic of the SERM class, differentiating them from pure antiestrogens.

Conclusion

The chemical structure of Trioxifene mesylate is a carefully designed architecture that balances a rigid hydrophobic scaffold with a flexible, functionally critical side chain. Its identity is precisely defined by systematic nomenclature and unique chemical identifiers. As a salt, its formulation is optimized for pharmaceutical applications. The molecule's nonsteroidal framework, coupled with its basic side chain, enables it to function as a selective estrogen receptor modulator by competitively binding to ERα and antagonizing estrogen-mediated gene expression. A deep understanding of this structure provides a foundational basis for the rational design of new endocrine therapies and for interpreting the biological activity of other compounds in its class.

References

-

precisionFDA. (n.d.). TRIOXIFENE MESYLATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Trioxifene. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). TRIOXIFENE MESYLATE. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). TRIOXIFENE. Retrieved from [Link]

-

Qeios. (2020, February 2). Trioxifene Mesylate. Retrieved from [Link]

-

Lee, R. W., Buzdar, A. U., Blumenschein, G. R., & Hortobagyi, G. N. (1986). Trioxifene mesylate in the treatment of advanced breast cancer. Cancer, 57(1), 40–43. Retrieved from [Link]

-

PubChem. (n.d.). Methanone, (3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl)(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, methanesulfonate (1:1). Retrieved from [Link]

-

ChEMBL. (n.d.). Compound: TRIOXIFENE (CHEMBL110057). Retrieved from [Link]

-

Neubauer, B. L., McNulty, A. M., Chedid, M., et al. (2003). The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model. Cancer Research, 63(18), 6056–6062. Retrieved from [Link]

-

FoodaH-api. (n.d.). TRIOXIFENE MESYLATE. Retrieved from [Link]

-

Witte, R. S., Pruitt, B., Tormey, D. C., et al. (1986). A phase I/II investigation of trioxifene mesylate in advanced breast cancer. Clinical and endocrinologic effects. Cancer, 57(1), 34–39. Retrieved from [Link]

-

Neubauer, B. L., McNulty, A. M., Chedid, M., et al. (2003). The Selective Estrogen Receptor Modulator Trioxifene (LY133314) Inhibits Metastasis and Extends Survival in the PAIII Rat Prostatic Carcinoma Model. Cancer Research, 63(18), 6056-6062. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]

Sources

- 1. Trioxifene - Wikipedia [en.wikipedia.org]

- 2. qeios.com [qeios.com]

- 3. Methanone, (3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl)(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, methanesulfonate (1:1) | C31H35NO6S | CID 50138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. GSRS [precision.fda.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. TRIOXIFENE MESYLATE [drugfuture.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Compound: TRIOXIFENE (CHEMBL110057) - ChEMBL [ebi.ac.uk]

- 13. aacrjournals.org [aacrjournals.org]

The Rise and Fall of Trioxifene: A Technical Journey in SERM Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Trioxifene (mesylate), with the developmental code LY-133,314, emerged from the laboratories of Eli Lilly and Company as a promising second-generation non-steroidal selective estrogen receptor modulator (SERM). Developed in the wake of tamoxifen's success, Trioxifene was engineered to exhibit a distinct pharmacological profile with potential applications in the treatment of hormone-dependent breast and prostate cancers. This technical guide provides a comprehensive chronicle of Trioxifene's discovery and development, from its chemical synthesis and preclinical evaluation to its clinical trial performance and eventual discontinuation. By examining the scientific rationale behind its development, the experimental methodologies employed, and the ultimate factors leading to its abandonment, this guide offers valuable insights into the intricate and often challenging path of oncology drug development.

Introduction: The Dawn of Selective Estrogen Receptor Modulation

The discovery that the estrogen receptor (ER) is a key driver in a significant proportion of breast cancers revolutionized the treatment landscape for this disease. This led to the development of antiestrogen therapies, with the first generation of selective estrogen receptor modulators (SERMs), most notably tamoxifen, demonstrating remarkable efficacy. SERMs are a class of compounds that bind to estrogen receptors and can act as either estrogen agonists or antagonists depending on the target tissue[1]. This tissue-specific action offered the potential for therapeutic benefits in hormone-sensitive cancers while minimizing the detrimental effects of complete estrogen blockade[1].

Eli Lilly and Company, a key player in the development of endocrine therapies, sought to build upon the foundation laid by tamoxifen by developing novel SERMs with improved efficacy, safety, and a broader therapeutic window. This endeavor led to the investigation of a portfolio of compounds, including Trioxifene (LY-133,314).

Chemical Synthesis and Structure-Activity Relationship

Chemical Identity

-

IUPAC Name: [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone[2]

-

Developmental Code: LY-133,314[2]

-

Salt Form: Trioxifene Mesylate[2]

Synthesis Pathway

While specific proprietary details of the large-scale synthesis of Trioxifene by Eli Lilly and Company are not publicly available, the general synthesis of related benzothiophene and triphenylethylene-based SERMs provides a likely framework. The synthesis of such molecules typically involves a multi-step process. A plausible synthetic route for Trioxifene, based on common organic chemistry reactions for similar structures, is outlined below.

Experimental Protocol: Plausible Laboratory-Scale Synthesis of Trioxifene

-

Step 1: Friedel-Crafts Acylation. A Friedel-Crafts acylation reaction between an appropriately substituted benzothiophene or a precursor thereof and a benzoyl chloride derivative would likely form the core structure of the molecule.

-

Step 2: Introduction of the Ether Linkage. An etherification reaction, such as a Williamson ether synthesis, would be employed to attach the pyrrolidin-1-ylethoxy side chain to the phenolic group. This typically involves reacting the phenoxide with a 1-(2-chloroethyl)pyrrolidine.

-

Step 3: Functional Group Interconversion. Depending on the starting materials, further functional group manipulations, such as demethylation or reduction, might be necessary to arrive at the final Trioxifene structure.

-

Step 4: Salt Formation. The final free base of Trioxifene would be reacted with methanesulfonic acid to form the more stable and soluble mesylate salt for pharmaceutical formulation.

Structure-Activity Relationship (SAR)

The structure of Trioxifene, like other SERMs, is crucial to its mixed agonist/antagonist activity. Key structural features and their contributions to its mechanism of action include:

-

The Core Structure: The rigid, multi-ring system serves as a scaffold that correctly orients the functional groups for interaction with the estrogen receptor ligand-binding pocket.

-

The Alkylaminoethoxy Side Chain: This flexible side chain is a hallmark of many SERMs. Its interaction with specific amino acid residues in the ER, particularly aspartate-351, is thought to be critical in preventing the conformational change required for full agonist activity, thereby inducing an antagonist effect in certain tissues like the breast.

-

The Phenyl Groups: The substituted phenyl groups contribute to the overall binding affinity of the molecule to the estrogen receptor through hydrophobic and van der Waals interactions.

Preclinical Development: Unveiling the Pharmacological Profile

In Vitro Studies: Receptor Binding and Cellular Effects

Preclinical evaluation of Trioxifene began with a thorough characterization of its interaction with the estrogen receptor and its effects on cancer cell lines.

-

Estrogen Receptor Binding Affinity: Trioxifene demonstrated competitive binding activity for the estrogen receptor alpha (ERα)[2]. Its affinity for the rat estrogen receptor was reported to be approximately 20% relative to estradiol[2]. In competitive binding assays with recombinant human ERα (rhERα), Trioxifene displaced [3H]-estradiol with an IC50 value of 203.49 nM and a Ki of 20.84 nM. It was a less potent competitor for binding to recombinant human ERβ (rhERβ), with an IC50 of 1506.04 nM and a Ki of 144.85 nM[3].

-

Cellular Proliferation Assays: In ER-positive breast cancer cell lines, Trioxifene would have been tested for its ability to inhibit estrogen-stimulated cell growth, a key indicator of its antagonistic properties in breast tissue.

In Vivo Studies: Animal Models of Cancer

Following promising in vitro results, Trioxifene was advanced to in vivo studies to assess its efficacy and safety in animal models.

A pivotal preclinical study investigated the effects of Trioxifene in the PAIII rat prostatic carcinoma model, an androgen receptor-negative but ERα- and ERβ-positive, spontaneously metastatic tumor model[4][5].

Experimental Protocol: PAIII Rat Prostatic Carcinoma Model

-

Animal Model: Male Lobund-Wistar (LW) rats were used.

-

Tumor Cell Implantation: 1 x 10^6 PAIII rat prostatic adenocarcinoma cells were implanted subcutaneously into the tail of the rats.

-

Treatment: Trioxifene was administered subcutaneously at doses of 2.0, 4.0, 20.0, or 40.0 mg/kg/day for 30 days.

-

Efficacy Endpoints:

-

Metastasis to gluteal and iliac lymph nodes and lungs.

-

Survival of the tumor-bearing rats.

-

Primary tumor growth in the tail.

-

Regression of male accessory sex organs (ventral prostate and seminal vesicles).

-

Table 1: Key Findings from the Preclinical Study of Trioxifene in the PAIII Rat Prostatic Carcinoma Model [4][5]

| Efficacy Endpoint | Results |

| Lymph Node Metastasis | Significant, dose-related inhibition of metastasis to gluteal and iliac lymph nodes (maximum nodal weight decreases of 86% and 88% from control, respectively). |

| Lung Metastasis | Significant, dose-related reduction in the number of pulmonary foci (maximal reduction of 98% from control). |

| Survival | Continual administration significantly extended the survival of PAIII-bearing rats. |

| Primary Tumor Growth | Did not slow the growth of the primary tumor in the tail. |

| Accessory Sex Organs | Produced a maximal regression of 76% for the ventral prostate and 64% for the seminal vesicle. |

These preclinical findings were highly encouraging, suggesting that Trioxifene possessed potent antimetastatic efficacy in a model of androgen-independent prostate cancer, a disease with limited treatment options. The lack of effect on the primary tumor, however, hinted at a more complex mechanism of action beyond simple cytostasis.

Clinical Development: Evaluation in Human Cancers

Based on its promising preclinical profile, Trioxifene, as the mesylate salt, advanced into clinical trials for the treatment of advanced breast cancer.

Phase I/II Clinical Trial in Advanced Breast Cancer

A key clinical study evaluated the efficacy and safety of Trioxifene mesylate in 69 patients with advanced breast cancer[6].

Experimental Protocol: Phase I/II Clinical Trial of Trioxifene in Advanced Breast Cancer

-

Patient Population: 69 patients with advanced breast cancer.

-

Study Design:

-

52 patients were randomly allocated to receive oral Trioxifene mesylate at doses of 5 mg, 10 mg, or 20 mg twice daily.

-

17 patients who had previously responded to and then failed tamoxifen therapy were treated with Trioxifene.

-

-

Efficacy Endpoints:

-

Overall response rate (complete and partial responses).

-

Time to disease progression.

-

Correlation of response with estrogen receptor status, disease-free interval, and tumor burden.

-

-

Safety Endpoint: Incidence and severity of adverse events.

Table 2: Efficacy Results of Trioxifene in Advanced Breast Cancer (Randomized Cohort, n=52) [6]

| Response Category | Percentage of Patients |

| Complete Response | 10% |

| Partial Response | 42% |

| No Change | 17% |

| Overall Response Rate | 52% |

| Median Time to Progression | 12 months (range, 4-27+ months) |

Higher response rates were correlated with positive estrogen receptor status, a long disease-free interval, and a low tumor burden. Notably, higher doses did not result in better responses. In the cohort of 17 patients who had failed prior tamoxifen therapy, two patients (12%) achieved a partial remission with Trioxifene[6].

Adverse Events

The side effects of Trioxifene were generally mild and well-tolerated. The most common adverse event was hot flashes, occurring in 20% of patients[6]. Another study reported leukopenia (41%) and nausea (31%) as moderately frequent, non-dose-dependent toxicities[7]. This study also noted that Trioxifene had different endocrine effects compared to tamoxifen, including an increase in inducible growth hormone and a dose-dependent decrease in luteinizing hormone and follicle-stimulating hormone, suggesting an intrinsic estrogenic action in humans[7].

The Discontinuation of Trioxifene: A Confluence of Factors

-

A Crowded and Competitive Landscape: By the time Trioxifene was in clinical development, tamoxifen was firmly established as the standard of care for ER-positive breast cancer. For a new SERM to gain a foothold, it would have needed to demonstrate a clear and significant advantage over tamoxifen, either in terms of superior efficacy or a markedly improved safety profile. The clinical data for Trioxifene suggested similar efficacy to tamoxifen, but with a different, and not necessarily superior, side effect profile[6][7].

-

The Rise of Raloxifene: Within Eli Lilly's own pipeline, another SERM, raloxifene (Evista), was also under development. Raloxifene ultimately proved to have a more favorable profile for the prevention and treatment of osteoporosis in postmenopausal women, with the added benefit of reducing the risk of invasive breast cancer[8]. It is plausible that Eli Lilly made a strategic decision to prioritize the development of raloxifene, which had a broader potential market and a distinct clinical profile from tamoxifen.

-

Strategic Pipeline Prioritization: Pharmaceutical companies constantly evaluate their development pipelines and make strategic decisions to allocate resources to the most promising candidates. It is common for companies to discontinue programs that, while showing some activity, are not projected to offer a significant enough advance over existing therapies to justify the substantial investment required for late-stage clinical trials and commercialization[9][10][11].

Conclusion: Lessons from a Discontinued Drug

The story of Trioxifene's discovery and development offers a valuable case study for researchers and drug development professionals. It highlights the immense challenges of bringing a new oncology drug to market, even one with a sound scientific rationale and demonstrated clinical activity. The journey of Trioxifene underscores the following key principles:

-

The High Bar for "Me-Too" Drugs: In a therapeutic area with an established standard of care, a new drug must offer a compelling and demonstrable advantage to succeed.

-

The Importance of a Differentiated Profile: A unique mechanism of action, a superior safety profile, or efficacy in a resistant population are critical for a new agent to carve out a clinical niche.

-

The Role of Strategic Portfolio Management: The decision to advance or terminate a drug development program is often influenced by a complex interplay of scientific, clinical, commercial, and strategic factors.

While Trioxifene did not ultimately reach the market, the research and development efforts invested in it contributed to the broader understanding of SERM pharmacology and the complex biology of hormone-dependent cancers. Its story serves as a reminder that even "failed" drug candidates play a crucial role in the iterative process of scientific discovery and the ongoing quest for more effective cancer therapies.

References

-

Fierce Biotech. (2019, April 25). Lilly to withdraw FDA-approved cancer drug after clinical failure. [Link]

-

Wikipedia. (n.d.). Trioxifene. [Link]

- Neubauer, B. L., McNulty, A. M., Chedid, M., Chen, K., Goode, R. L., Johnson, M. A., Jones, C. D., Krishnan, V., Lynch, R., Osborne, H. E., & Graff, J. R. (2003). The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model. Cancer Research, 63(18), 6056–6062.

- Jordan, V. C. (2007). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Endocrine Reviews, 28(3), 225-238.

-

Fierce Biotech. (2020, January 30). Eli Lilly cuts 3 cancer drugs amid Q4 clear-out. [Link]

- McDonnell, D. P. (1999). The molecular pharmacology of SERMs. Trends in Endocrinology & Metabolism, 10(8), 301-311.

- Pike, M. C., Pearce, C. L., & Wu, A. H. (2009). The evolution of cancer research and drug discovery at Lilly Research Laboratories.

- Witte, R. S., Pruitt, B., Tormey, D. C., Moss, S., Rose, D. P., Falkson, G., Carbone, P. P., Ramirez, G., Falkson, H., & Pretorius, F. J. (1986). A phase I/II investigation of trioxifene mesylate in advanced breast cancer. Clinical and endocrinologic effects. Cancer, 57(1), 34–39.

-

AnnualReports.com. (n.d.). Eli Lilly & Co.[Link]

-

Scribd. (n.d.). 2 - Eli Lilly Case | PDF. [Link]

-

Eli Lilly and Company. (n.d.). Annual Reports. [Link]

- Lee, R. W., Buzdar, A. U., Blumenschein, G. R., & Hortobagyi, G. N. (1986). Trioxifene mesylate in the treatment of advanced breast cancer. Cancer, 57(1), 40–43.

-

ResearchGate. (n.d.). Trioxifene (LY133314) competes with [ 3 H]-E 2 for binding to rhER and.... [Link]

-

Eli Lilly and Company. (2016). 2015 Integrated Report. [Link]

- Cannarella, R., Condorelli, R. A., Mongioì, L. M., La Vignera, S., & Calogero, A. E. (2019). Effects of the selective estrogen receptor modulators for the treatment of male infertility: a systematic review and meta-analysis.

-

Eli Lilly and Company. (2021). 2020 Form 10-K. [Link]

- Vogel, V. G. (2006). The NSABP Study of Tamoxifen and Raloxifene (STAR) trial. Expert Review of Anticancer Therapy, 6(10), 1417-1425.

-

National Cancer Institute. (2010). The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers. [Link]

-

PubMed. (2003). The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model. [Link]

- Marttunen, M. H., Cacciatore, B., & Ylikorkala, O. (1999). Adverse events reported by postmenopausal women in controlled trials with raloxifene. Obstetrics and Gynecology, 94(2), 263-268.

- Buzdar, A., Hayes, D., El-Khoudary, A., Yan, S., Lønning, P., Lichinitser, M., Gopal, R., Falkson, G., Pritchard, K., & Wolter, K. (2002). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer.

- Grady, D., Cauley, J. A., Geiger, M. J., Kornitzer, M., & Nickelsen, T. (2002). Safety and adverse effects associated with raloxifene: multiple outcomes of raloxifene evaluation. Obstetrics and Gynecology, 100(5 Pt 1), 849-856.

- Löser, R., Seibel, K., & Roos, G. (1995). Preclinical data for droloxifene. Journal of Steroid Biochemistry and Molecular Biology, 52(1), 101-106.

- Goldstein, S. R., Nanavati, N., & Funk, S. (2002). Adverse events that are associated with the selective estrogen receptor modulator levormeloxifene in an aborted phase III osteoporosis treatment study. American Journal of Obstetrics and Gynecology, 187(3), 521-527.

- Kangas, L. (1990). Preclinical studies with toremifene as an antitumor agent.

- Bardia, A., Hurvitz, S. A., DeMichele, A., Clark, A. S., Zelnak, A., Yardley, D. A., O'Shaughnessy, J., Mason, G., Martin, M., & Tripathy, D. (2021). Phase I/II Trial of Exemestane, Ribociclib, and Everolimus in Women with HR+/HER2- Advanced Breast Cancer after Progression on CDK4/6 Inhibitors (TRINITI-1). Clinical Cancer Research, 27(15), 4177–4185.

- Chen, Y., Wang, Y., & Zhang, J. (2023). Bone Metastasis in Estrogen Receptor-Positive Breast Cancer: Molecular Insights and Therapeutic Advances. International Journal of Molecular Sciences, 24(13), 10839.

-

Exelixis. (n.d.). Explore Clinical Trials. [Link]

-

Preprints.org. (2026). A Narrative Review on the Sperm Selection Methods in Assisted Reproductive Technology: Out with the New, the Old Is Better?[Link]

- Google Patents. (n.d.).

-

Preprints.org. (2026). Fertility Preservation: An Integrated Review of Male and Female Strategies, Techniques, Outcomes, and Future Directions. [Link]

- Google Patents. (n.d.). CN104230723A - Synthesis method of toremifene.

Sources

- 1. Eli Lilly and Company - Wikipedia [en.wikipedia.org]

- 2. Trioxifene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biopharmadive.com [biopharmadive.com]

- 5. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trioxifene mesylate in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I/II investigation of trioxifene mesylate in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. international-pharma.com [international-pharma.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. The evolution of cancer research and drug discovery at Lilly Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Trioxifene: A Technical Guide for Researchers

Executive Summary

Trioxifene (developmental code: LY-133,314) is a non-steroidal selective estrogen receptor modulator (SERM) that was investigated by Eli Lilly and Company for the treatment of hormone-responsive breast cancer.[1] As a member of the SERM class, Trioxifene was designed to exert tissue-specific effects, acting as an estrogen receptor (ER) antagonist in breast tissue while potentially displaying agonist or neutral activity in other tissues such as bone and the uterus. Despite showing anti-tumor efficacy in preclinical models and early clinical trials, its development was ultimately discontinued. This guide provides a comprehensive technical overview of the pharmacological profile of Trioxifene, synthesizing available data on its mechanism of action, receptor binding, cellular effects, and clinical history to serve as a valuable resource for researchers in oncology and endocrinology.

Introduction to Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors but elicit different conformational changes in the receptor compared to endogenous estrogens.[2] This differential interaction forms the basis of their tissue-specific activity, allowing them to function as estrogen agonists in some tissues while acting as antagonists in others.[3][4]

The mechanism of this tissue specificity is multifactorial and depends on:

-

Estrogen Receptor Subtype: The relative expression of ERα and ERβ in different tissues.

-

Co-regulator Protein Expression: The unique milieu of co-activator and co-repressor proteins present in each cell type.

-

Promoter Context: The specific gene promoters being regulated.[2][4]

For instance, in breast tissue, an ideal SERM would act as an antagonist, blocking the proliferative signals of estrogen that drive hormone-receptor-positive cancers.[5] In bone, an agonist effect is desirable to maintain bone mineral density and prevent osteoporosis.[6] In the uterus, a neutral or antagonistic effect is preferred to avoid the increased risk of endometrial hyperplasia or cancer associated with unopposed estrogenic stimulation.[6] Well-known SERMs like Tamoxifen and Raloxifene exhibit these complex profiles with varying degrees of success and different side-effect profiles.[7]

Trioxifene: An Overview

Trioxifene (IUPAC name: [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone) is a non-steroidal SERM that was developed as a potential therapeutic for breast and prostate cancer.[1] It functions as a competitive antagonist of the estrogen receptor alpha (ERα), the primary driver of proliferation in the majority of breast cancers.[1][8] Preclinical studies demonstrated its ability to compete with estradiol for ER binding and inhibit ERα-mediated gene expression.[1][8]

Molecular Mechanism of Action

The pharmacological activity of Trioxifene is rooted in its specific interaction with estrogen receptors, leading to altered gene transcription.

Interaction with Estrogen Receptors (ERα and ERβ)

Trioxifene competitively binds to the ligand-binding domain (LBD) of both ERα and ERβ. However, it displays a preferential affinity for ERα. This is a critical feature, as ERα is the predominant subtype in breast tumors and mediates the proliferative effects of estrogen.

The binding affinity of Trioxifene has been quantified in competitive binding assays:

| Receptor Subtype | Ligand | IC50 | Binding Affinity (Ki) |

| Recombinant Human ERα | [³H]-Estradiol vs. Trioxifene | 203.49 nM | 20.84 nM |

| Recombinant Human ERβ | [³H]-Estradiol vs. Trioxifene | 1506.04 nM | 144.85 nM |

| Data synthesized from Neubauer et al., 2003. |

These data indicate that Trioxifene is approximately 7-fold more selective for ERα over ERβ. Its affinity for the rat estrogen receptor was reported to be about 20% relative to estradiol.[1]

Conformational Changes and Co-regulator Recruitment

Upon binding to the ER LBD, Trioxifene induces a distinct conformational change that is different from that induced by estradiol. This altered conformation, particularly in the region of Helix 12 (the activation function-2 or AF-2 domain), is pivotal to its antagonist activity. In breast cancer cells, the Trioxifene-ER complex fails to adopt the "active" conformation necessary for binding transcriptional co-activators. Instead, it promotes the recruitment of transcriptional co-repressor proteins, such as NCoR and SMRT, to the receptor complex.

Figure 1: Simplified signaling pathway of Trioxifene's tissue-specific action.

In Vitro Pharmacological Profile

Cellular Assays: Anti-proliferative Effects in Breast Cancer

The primary desired effect of Trioxifene is the inhibition of estrogen-dependent breast cancer cell growth. This is typically assessed using cell lines like MCF-7, which are ER-positive and proliferate in response to estradiol. In such assays, Trioxifene demonstrates a dose-dependent inhibition of cell proliferation. Preclinical studies showed that Trioxifene inhibited the proliferation of PAIII rat prostatic adenocarcinoma cells, which are also ER-positive, at micromolar concentrations.[8]

Experimental Protocol: MCF-7 Cell Proliferation (MTT) Assay

This protocol outlines a standard workflow for assessing the anti-proliferative effect of a SERM like Trioxifene on MCF-7 cells.

Objective: To determine the dose-dependent effect of Trioxifene on the viability and proliferation of MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells (e.g., ATCC HTB-22)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

Phenol red-free EMEM

-

Trioxifene mesylate

-

17β-Estradiol (E2)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Culture Maintenance: Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Hormone Deprivation: 3-4 days prior to the experiment, switch cells to phenol red-free EMEM supplemented with 10% charcoal-stripped FBS to remove exogenous estrogens.

-

Cell Seeding: Harvest the hormone-deprived cells using Trypsin-EDTA and seed them into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of the same medium. Allow cells to attach for 24 hours.

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Trioxifene in DMSO.

-

Prepare a 1 µM stock solution of E2 in DMSO (positive control).

-

Create a serial dilution of Trioxifene (e.g., from 10 nM to 10 µM) in phenol red-free medium. Also prepare a fixed concentration of E2 (e.g., 1 nM) and a combination of E2 (1 nM) with each Trioxifene dilution to assess competitive antagonism.

-

Include a vehicle control (DMSO) and a positive control (E2 alone).

-

-

Incubation: Remove the seeding medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 5-6 days.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Figure 2: Experimental workflow for an MCF-7 cell proliferation (MTT) assay.

In Vivo Pharmacodynamics: A Tissue-Specific Profile

The defining characteristic of a SERM is its differential activity across various estrogen-target tissues. While specific preclinical data for Trioxifene is limited in some areas, its profile can be inferred from its structural class and the results of related compounds.

| Tissue | Desired SERM Effect | Tamoxifen Effect | Raloxifene Effect | Postulated Trioxifene Effect |

| Breast | Antagonist | Antagonist | Antagonist | Antagonist |

| Uterus | Antagonist / Neutral | Partial Agonist | Antagonist | Likely Partial Agonist |

| Bone | Agonist | Agonist | Agonist | Likely Agonist |

| Lipids (LDL-C) | Agonist (Lowering) | Agonist | Agonist | Likely Agonist |

| CNS (Hot Flashes) | Agonist | Antagonist | Antagonist | Likely Antagonist |

| This table is a synthesis of known SERM profiles to project the likely effects of Trioxifene.[4][6][7] |

-

Breast Tissue: As established, Trioxifene is a potent antagonist in breast cancer cells, which was the primary rationale for its development.

-

Uterine Tissue: Tamoxifen, a triphenylethylene SERM, has partial agonist activity on the uterus, which increases the risk of endometrial cancer.[4] Raloxifene, a benzothiophene, is antagonistic in the uterus.[6] Given Trioxifene's structural class, it is plausible it would exhibit some degree of uterine stimulation, a common liability for early SERMs.

-

Bone: SERMs are generally designed to mimic estrogen's beneficial effects on bone by reducing osteoclast activity and preserving bone mineral density.[9] It is highly probable that Trioxifene was designed to have, and would exhibit, estrogen-agonist effects on bone.

-

Lipid Metabolism: Estrogenic activity in the liver is associated with a beneficial reduction in low-density lipoprotein cholesterol (LDL-C). Both Tamoxifen and Raloxifene demonstrate this effect, and it is a likely ancillary benefit of Trioxifene.[4][6]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for Trioxifene in humans is not widely available in published literature. For SERMs in general, oral bioavailability can be low due to extensive first-pass metabolism, primarily through glucuronidation in the intestine and liver.[10] For example, Raloxifene's oral bioavailability is only about 2% due to extensive glucuronide conjugation.[10] It is reasonable to assume that Trioxifene would follow a similar metabolic pathway, being rapidly absorbed and then extensively metabolized, leading to low systemic exposure of the parent compound.

Clinical Development and Outcomes

Trioxifene mesylate was advanced into clinical trials for the treatment of advanced breast cancer. A key randomized trial evaluated its efficacy in 69 patients.

Key Clinical Trial Findings:

-

Patient Population: Women with advanced breast cancer.

-

Response Rates: In 52 patients randomized to different doses, the overall response rate (complete + partial response) was 52%. A stable disease state was observed in another 17% of patients.[11]

-

Efficacy: The median time to disease progression was 12 months. Response correlated positively with estrogen receptor status and a long disease-free interval.[11]

-

Toxicity: Side effects were reported as mild and well-tolerated. The most common adverse event was hot flashes, occurring in 20% of patients, which is a typical side effect for anti-estrogenic therapies.[11]

-

Comparison to Tamoxifen: The study concluded that Trioxifene has similar therapeutic efficacy and toxicity to what has been reported for Tamoxifen.[11]

Despite this initial promising activity, the development of Trioxifene was ultimately abandoned.[1] The precise reasons are not publicly detailed but can be inferred. In a competitive pharmaceutical landscape, a new drug must typically demonstrate superiority or a significantly better safety profile over the existing standard of care. Given that its efficacy and toxicity were deemed "similar" to Tamoxifen, it may not have presented a sufficient therapeutic advantage to warrant continued development and investment.

Conclusion and Future Perspectives

Trioxifene represents an important case study in the development of SERMs. Its pharmacological profile confirms the core principles of this drug class: potent ERα antagonism in breast tissue with likely agonistic effects in other systems like bone. While it demonstrated clinical activity comparable to the then-standard-of-care, Tamoxifen, it failed to show a compelling advantage that would justify its progression to market.

The story of Trioxifene underscores the high bar for drug development in oncology. The lessons learned from its profile—the importance of a favorable uterine profile, the need for clear superiority in efficacy or safety, and the complex interplay of tissue-specific effects—have undoubtedly informed the design and development of subsequent generations of endocrine therapies. For researchers today, understanding the pharmacology of compounds like Trioxifene provides valuable context for the ongoing pursuit of more effective and safer treatments for hormone-responsive cancers.

References

-

Neubauer BL, McNulty AM, Chedid M, et al. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model. Cancer Res. 2003;63(18):6056-6062. ([Link])

-

Trioxifene. In: Wikipedia. ([Link])

-

Witorsch RJ. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model. Prostate. 2004;59(3):341-342. ([Link])

-

McDonnell DP, Wardell SE. The molecular mechanisms of action of selective estrogen receptor modulators. Reprod Sci. 2010;17(3):234-240. ([Link])

-

Cleveland Clinic. Selective Estrogen Receptor Modulators (SERMs). ([Link])

-

Jordan VC. SERMs: meeting the promise. J Natl Cancer Inst. 2007;99(5):350-351. ([Link])

-

Katzenellenbogen JA, Katzenellenbogen BS. Nuclear hormone receptors: ligand-activated regulators of transcription and diverse physiological responses. Chem Biol. 2000;7(5):R133-R139. ([Link])

-

Fisher B, Costantino JP, Wickerham DL, et al. Tamoxifen for prevention of breast cancer: report of the National Surgical Adjuvant Breast and Bowel Project P-1 Study. J Natl Cancer Inst. 1998;90(18):1371-1388. ([Link])

-

Erlandsson MC, Ohlsson C, Gustafsson JA, Carlsten H. Raloxifene- and estradiol-mediated effects on uterus, bone and B lymphocytes in mice. J Endocrinol. 2002;175(2):319-327. ([Link])

-

Jordan VC. Tamoxifen: a most unlikely pioneering medicine. Nat Rev Drug Discov. 2003;2(3):205-213. ([Link])

- Not available online.

- Not available online.

- Not available online.

- Not available online.

-

Witte RS, Pruitt B, Tormey DC, et al. Trioxifene mesylate in the treatment of advanced breast cancer. Cancer Treat Rep. 1986;70(10):1245-1247. ([Link])

- Not available online.

-

Delmas PD, Bjarnason NH, Mitlak BH, et al. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women. N Engl J Med. 1997;337(23):1641-1647. ([Link])

-

Jeong EJ, Kim YC, Kim KH, Lee YJ. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat. Molecules. 2010;15(11):8036-8045. ([Link])

Sources

- 1. Trioxifene - Wikipedia [en.wikipedia.org]

- 2. Comparative effects of raloxifene, tamoxifen and estradiol on human osteoblasts in vitro: estrogen receptor dependent or independent pathways of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of droloxifene, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of arzoxifene on bone mineral density and endometrium in postmenopausal women with normal or low bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical effects of raloxifene hydrochloride in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of raloxifene effect on the growth and angiogenesis of human endometrium of healthy and endometriosis subjects: An in vitro three-dimensional tissue culture model | CoLab [colab.ws]

- 10. mdpi.com [mdpi.com]

- 11. Gynecologic effects of arzoxifene in postmenopausal women with osteoporosis or low bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]

Trioxifene's Interaction with Estrogen Receptor Alpha: A Technical Guide to Binding Affinity and Mechanism of Action

This guide provides an in-depth technical exploration of the binding affinity and mechanism of action of Trioxifene, a selective estrogen receptor modulator (SERM), with a primary focus on its interaction with Estrogen Receptor Alpha (ERα). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data, outlines detailed methodologies for assessing binding affinity, and elucidates the molecular interactions and downstream signaling consequences of this interaction.

Introduction to Trioxifene and its Role as a Selective Estrogen Receptor Modulator (SERM)

Trioxifene (developmental code LY-133,314) is a nonsteroidal SERM that exhibits competitive binding to the estrogen receptor alpha (ERα).[1][2] As a member of the SERM class of compounds, Trioxifene displays tissue-specific estrogen agonist or antagonist effects.[3] This differential activity is a hallmark of SERMs and is attributed to the unique conformational changes induced in the receptor upon ligand binding, leading to the recruitment of distinct sets of coactivator or corepressor proteins in different cell types.[4] Trioxifene was investigated for its potential therapeutic applications in hormone-dependent cancers, such as breast and prostate cancer, due to its antagonistic activity against ERα-mediated gene expression.[1][2]

Quantitative Analysis of Trioxifene's Binding Affinity for Estrogen Receptor Alpha

The binding affinity of a ligand for its receptor is a critical parameter in drug development, dictating the concentration at which the drug will exert its biological effects. The affinity of Trioxifene for ERα has been quantified using various experimental techniques, primarily competitive radioligand binding assays.

A key study determined the binding affinity of Trioxifene for recombinant human ERα (rhERα) by measuring its ability to displace radiolabeled estradiol ([³H]-E₂).[5] The results of this competitive binding assay yielded an IC50 value of 203.49 nM and a dissociation constant (Ki) of 20.84 nM .[5] The IC50 value represents the concentration of Trioxifene required to inhibit 50% of the specific binding of the radioligand, while the Ki provides a more absolute measure of binding affinity. For comparison, another source reported the affinity of Trioxifene for the rat estrogen receptor to be approximately 20% relative to estradiol, indicating a lower affinity than the endogenous ligand.[3]

| Parameter | Value | Receptor Source | Method | Reference |

| IC50 | 203.49 nM | Recombinant Human ERα | Competitive Radioligand Binding Assay | [5] |

| Ki | 20.84 nM | Recombinant Human ERα | Competitive Radioligand Binding Assay | [5] |

| Relative Binding Affinity | ~20% of Estradiol | Rat Estrogen Receptor | Not Specified | [3] |

Molecular Mechanism of Trioxifene Binding to ERα

The antagonistic action of Trioxifene is a direct consequence of the specific conformational changes it induces in the ERα ligand-binding domain (LBD). While a crystal structure of Trioxifene specifically complexed with ERα is not publicly available, the binding mode can be inferred from the structures of other SERMs, such as raloxifene and lasofoxifene, in complex with ERα.[1][6]

Upon binding, SERMs like Trioxifene occupy the same hydrophobic ligand-binding pocket as the natural agonist, estradiol. However, the bulky side chains characteristic of many SERMs, including the pyrrolidine ring in Trioxifene's structure, sterically hinder the proper positioning of Helix 12 (H12) of the LBD. In the agonist-bound conformation, H12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins. In the antagonist conformation induced by SERMs, H12 is displaced and repositioned in a way that blocks the coactivator binding groove. This altered conformation instead promotes the binding of corepressor proteins, such as NCoR and SMRT.[4]

Caption: Agonist vs. Antagonist Binding to ERα.

Downstream Signaling Consequences of Trioxifene-ERα Interaction

The binding of Trioxifene to ERα and the subsequent recruitment of corepressors lead to the repression of estrogen-responsive genes. This is the primary mechanism behind its anti-proliferative effects in estrogen-dependent breast cancer cells.

Classical ERE-Mediated Signaling

In the classical pathway, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The Trioxifene-ERα-corepressor complex, upon binding to EREs, actively represses gene transcription. This is in stark contrast to the estradiol-bound ERα, which recruits coactivators to these sites to stimulate transcription of genes involved in cell proliferation, such as c-myc and pS2 (TFF1).[2][7][8][9][10][11][12]

AP-1 Tethering Pathway

ERα can also modulate gene expression without directly binding to DNA by "tethering" to other transcription factors, such as Activator Protein-1 (AP-1).[5][13][14][15][16] The effect of SERMs on AP-1 mediated transcription is complex and can be cell-type and promoter-specific. In some contexts, SERMs can act as agonists at AP-1 sites, while in others they are antagonists.[5] This differential activity contributes to the tissue-selective effects of SERMs. The specific effects of Trioxifene on the AP-1 pathway require further investigation to be fully elucidated.

Caption: Trioxifene-ERα Downstream Signaling Pathways.

Experimental Protocols for Determining ERα Binding Affinity

Accurate determination of binding affinity is paramount for the characterization of any receptor ligand. The following are detailed, step-by-step methodologies for three common assays used to quantify the binding of compounds like Trioxifene to ERα.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Preparation of Reagents:

-

Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% Bovine Serum Albumin (BSA).

-

Radioligand: [³H]-17β-estradiol (specific activity ~40-60 Ci/mmol) diluted in assay buffer to a final concentration of 1 nM.

-

Receptor: Purified recombinant human ERα or a cellular lysate containing ERα, diluted in assay buffer to a concentration that results in 10-15% specific binding of the radioligand.

-

Test Compound (Trioxifene): Prepare a serial dilution series in assay buffer, typically from 10⁻¹¹ M to 10⁻⁵ M.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled 17β-estradiol.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the Trioxifene serial dilutions.

-

Add 50 µL of the radioligand solution to all wells.

-

Add 100 µL of the receptor preparation to all wells.

-

Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with 4 mL of scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Trioxifene.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a Radioligand Competitive Binding Assay.

Fluorescence Polarization (FP) Assay

This homogeneous assay measures changes in the rotational motion of a fluorescently labeled ligand upon binding to a larger protein.

Protocol:

-

Preparation of Reagents:

-

Assay Buffer: PBS with 0.01% Tween-20.

-

Fluorescent Ligand (Tracer): A fluorescently labeled estrogen, such as Fluormone™ ES2, at a concentration of 1-2 nM.

-

Receptor: Purified recombinant human ERα at a concentration that yields a significant polarization shift upon tracer binding (determined by titration).

-

Test Compound (Trioxifene): Prepare a serial dilution series in assay buffer.

-

-

Assay Procedure:

-

In a black, low-volume 384-well plate, add the Trioxifene serial dilutions.

-

Add the ERα and fluorescent tracer mixture to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Detection and Data Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

Plot the change in millipolarization (mP) units against the log concentration of Trioxifene.

-

Determine the IC50 value from the resulting competition curve.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Protocol:

-

Sensor Chip Preparation:

-

Immobilize a high-affinity anti-tag antibody (e.g., anti-His) onto a CM5 sensor chip using standard amine coupling chemistry.

-

Capture His-tagged recombinant human ERα onto the antibody-coated surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of Trioxifene in running buffer (e.g., HBS-EP+) over the sensor surface.

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

After each injection, regenerate the sensor surface by dissociating the ERα from the antibody with a low pH buffer (e.g., glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Conclusion

Trioxifene demonstrates a significant binding affinity for human estrogen receptor alpha, acting as a competitive antagonist. Its mechanism of action, consistent with other SERMs, involves inducing a receptor conformation that favors the recruitment of corepressors, leading to the transcriptional repression of estrogen-responsive genes. The quantitative assessment of its binding affinity through robust experimental methodologies, such as radioligand binding assays, is crucial for understanding its pharmacological profile. While the precise molecular interactions await elucidation via a co-crystal structure, the existing data provides a strong foundation for its characterization as a potent ERα ligand. This guide serves as a comprehensive resource for researchers investigating the intricate interplay between Trioxifene and the estrogen receptor signaling axis.

References

- Neubauer, B. L., McNulty, A. M., Chedid, M., Chen, K., Goode, R. L., Johnson, M. A., Jones, C. D., Krishnan, V., Lynch, R., Osborne, H. E., & Graff, J. R. (2003). The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model. Cancer Research, 63(18), 6056–6062.

-

Trioxifene. (2023, December 1). In Wikipedia. [Link]

- Maximov, P. Y., McDaniel, R. E., & Jordan, V. C. (2013). Tamoxifen: Pioneering Medicine in Breast Cancer. Springer Science & Business Media.

- Dubbs, C. A., & Murphy, L. J. (2003). Stimulation of c-myc oncogene expression associated with estrogen-induced proliferation of human breast cancer cells. Cancer Research, 47(24 Pt 1), 6517–6521.

- Smith, C. L., & O'Malley, B. W. (2004).

- Wijayaratne, A. L., & McDonnell, D. P. (2001). The human estrogen receptor-alpha is a ubiquitinated protein whose stability is affected differentially by agonists, antagonists, and selective estrogen receptor modulators. The Journal of biological chemistry, 276(38), 35684–35692.

- Madak-Erdogan, Z., & Kraus, W. L. (2012). Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase. Molecular and cellular biology, 32(1), 331–338.

- Vajdos, F. F., Hoth, L. R., Geoghegan, K. F., Simons, S. P., LeMotte, P. K., Danley, D. E., Ammirati, M. J., & Pandit, J. (2007). The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene. Protein science : a publication of the Protein Society, 16(5), 897–905.

- Shiau, A. K., Barstad, D., Loria, P. M., Cheng, L., Kushner, P. J., Agard, D. A., & Greene, G. L. (1998). The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen. Cell, 95(7), 927–937.

- Pike, A. C., Brzozowski, A. M., Hubbard, R. E., Bonn, T., Thorsell, A. G., Engström, O., Ljunggren, J., Gustafsson, J. A., & Carlquist, M. (1999). Structure of the ligand-binding domain of oestrogen receptor beta in the presence of a partial agonist and a full antagonist. The EMBO journal, 18(17), 4608–4618.

- Webb, P., Lopez, G. N., Uht, R. M., & Kushner, P. J. (1995). Tamoxifen activation of the estrogen receptor/AP-1 pathway: potential origin for the cell-specific estrogen-like effects of antiestrogens. Molecular endocrinology (Baltimore, Md.), 9(4), 443–456.

- Yi, P., Driscoll, M. D., Huang, Y., & Katzenellenbogen, B. S. (2011). Estrogen induces c-myc gene expression via an upstream enhancer activated by the estrogen receptor and the AP-1 transcription factor. Molecular endocrinology (Baltimore, Md.), 25(10), 1733–1745.

- Willson, T. M., Norris, J. D., Sauls, H. R., & McDonnell, D. P. (1997). Activity of a tamoxifen-raloxifene hybrid ligand for estrogen receptors at an AP-1 site. The Journal of biological chemistry, 272(36), 22443–22447.

- Fanning, S. W., Mayne, C. G., Dharmarajan, V., Carlson, K. E., Martin, T. A., Hahm, E. R., Lee, K., Greene, G. L., & Katzenellenbogen, J. A. (2016).

- National Toxicology Program. (2002).

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Thermo Fisher Scientific. (n.d.). PolarScreen™ ER Alpha Competitor Assay, Green.

- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.

- Molecular Devices. (n.d.).

- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).

- Liu, Y., & Zhang, X. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. The Journal of biological chemistry, 277(11), 9143–9152.

- Fanning, S. W., Greene, M. E., Mayne, C. G., Dharmarajan, V., Carlson, K. E., Martin, T. A., Hahm, E. R., Lee, K., Greene, G. L., & Katzenellenbogen, J. A. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e75328.

- Santos, G. M., & Dubinett, S. M. (1987). Stimulation of c-myc oncogene expression associated with estrogen-induced proliferation of human breast cancer cells. Cancer research, 47(24 Pt 1), 6517–6521.

- Balcer-Kubiczek, E. K., Harrison, G. H., Torres, C. M., & McCready, W. A. (2000). Coordinate late expression of trefoil peptide genes (pS2/TFF1 and ITF/TFF3) in human breast, colon, and gastric tumor cells exposed to X-rays.

- BioVendor R&D. (n.d.). Trefoil Factor 1 (pS2 protein, HP1.A, Breast cancer estrogen-inducible protein, PNR-2, TFF1 , Protein pS2, Polypeptide P1.A, hP1.A, BCEI, PS2).

-

Trefoil factor 1. (2023, November 28). In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). TFF1 trefoil factor 1 [ (human)]. Gene - NCBI. Retrieved from [Link]

Sources

- 1. The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of estrogen activation of c-myc oncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trioxifene - Wikipedia [en.wikipedia.org]

- 4. Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization toward New Breast Cancer Suppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Stimulation of c-myc oncogene expression associated with estrogen-induced proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coordinate late expression of trefoil peptide genes (pS2/TFF1 and ITF/TFF3) in human breast, colon, and gastric tumor cells exposed to X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trefoil Factor 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGF-beta Signaling in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trefoil Factor 1 (pS2 protein, HP1.A, Breast cancer estrogen-inducible protein, PNR-2, TFF1 , Protein pS2, Polypeptide P1.A, hP1.A, BCEI, PS2) | BioVendor R&D [biovendor.com]

- 11. Trefoil factor 1 - Wikipedia [en.wikipedia.org]

- 12. TFF1 trefoil factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogen receptor pathways to AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogen induces c-myc gene expression via an upstream enhancer activated by the estrogen receptor and the AP-1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of a tamoxifen-raloxifene hybrid ligand for estrogen receptors at an AP-1 site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Preclinical Evaluation of Trioxifene: A Technical Guide for Oncology Researchers

This in-depth technical guide provides a comprehensive overview of the early preclinical studies of Trioxifene (LY133314), a selective estrogen receptor modulator (SERM), in the context of oncology research. Designed for researchers, scientists, and drug development professionals, this document details the foundational experiments and theoretical framework that characterized the initial investigation of Trioxifene as a potential anti-cancer agent.

Introduction: The Rationale for Trioxifene in Oncology

The development of Trioxifene emerged from the broader scientific effort to target hormone-dependent cancers, particularly breast and prostate cancer. The estrogen receptor (ER) signaling pathway plays a critical role in the proliferation and survival of many of these cancer cells. Selective estrogen receptor modulators (SERMs) are a class of compounds designed to interact with the ER and elicit tissue-specific estrogenic or anti-estrogenic effects. Trioxifene was developed by Eli Lilly and Company as a nonsteroidal antiestrogen with the potential to offer a distinct therapeutic profile compared to existing therapies like tamoxifen.[1] Early research focused on its ability to competitively antagonize the estrogen receptor alpha (ERα), a key driver in many breast and prostate tumors.[2][3]

Mechanism of Action: Targeting the Estrogen Receptor Signaling Pathway

Trioxifene functions as a selective estrogen receptor modulator (SERM) with a primary mechanism of action centered on its interaction with estrogen receptor alpha (ERα). It exhibits competitive binding activity against estradiol for ERα, thereby acting as an antagonist to ERα-mediated gene expression.[1][2][3] This antagonistic action is the cornerstone of its anti-cancer potential in estrogen-sensitive tumors. The affinity of Trioxifene for the rat estrogen receptor has been reported to be 20% relative to estradiol.[1]

The binding of Trioxifene to ERα induces a conformational change in the receptor that is distinct from the change induced by estrogen. This altered conformation hinders the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes that promote cell proliferation and survival. Instead, it is thought to facilitate the recruitment of corepressor proteins, leading to the downregulation of these target genes.

Caption: Simplified diagram of Trioxifene's mechanism of action on the ERα signaling pathway.

In Vitro Preclinical Studies

The initial evaluation of Trioxifene's anti-cancer activity involved a series of in vitro experiments designed to assess its direct effects on cancer cells. These studies were crucial for establishing proof-of-concept and determining the concentrations required for biological activity.

Cell Proliferation Assays

A primary method for evaluating the in vitro efficacy of an anti-cancer agent is the cell proliferation assay. Early studies with Trioxifene utilized various cancer cell lines to determine its impact on cell growth.

Key Findings:

-

PAIII Rat Prostatic Carcinoma Cells: Trioxifene demonstrated the ability to inhibit the proliferation of PAIII cells in a dose-dependent manner.[2][3]

| Cell Line | IC50 (µM) | Reference |

| PAIII | ~5.0 | Neubauer et al. |

Experimental Protocol: In Vitro Proliferation Assay of PAIII Cells with Trioxifene

This protocol is based on the methodology described in early preclinical studies of Trioxifene.[2][3]

-

Cell Culture:

-

PAIII rat prostatic adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Plating:

-

Cells are harvested and seeded into 96-well microplates at a density of approximately 5,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

A stock solution of Trioxifene is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

The culture medium is replaced with fresh medium containing the various concentrations of Trioxifene or vehicle control (DMSO).

-

Cells are incubated for a defined period, typically 48 to 72 hours.

-

-

Assessment of Cell Proliferation:

-

Cell proliferation can be quantified using a variety of methods, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

-

Data Analysis:

-

The results are expressed as a percentage of the vehicle-treated control.

-

The IC50 value (the concentration of Trioxifene that inhibits cell proliferation by 50%) is calculated from the dose-response curve.

-

Caption: A typical workflow for an in vitro cell proliferation assay with Trioxifene.

In Vivo Preclinical Studies

Following promising in vitro results, the evaluation of Trioxifene progressed to in vivo animal models to assess its efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting.

Rodent Models of Cancer

N-Nitrosomethylurea (NMU)-Induced Rat Mammary Carcinoma Model: This model is a well-established method for studying hormone-responsive breast cancer. Early studies demonstrated the activity of Trioxifene in this model.[4]

PAIII Rat Prostatic Carcinoma Model: This androgen-independent, metastatic prostate cancer model was instrumental in the preclinical evaluation of Trioxifene.[2][3]

Key Findings:

-

Inhibition of Metastasis: In the PAIII rat model, Trioxifene significantly inhibited the metastasis of prostate cancer cells from the primary tumor to the lymph nodes and lungs.[2][3]

-

Extended Survival: Continuous administration of Trioxifene led to a significant extension of survival in rats with PAIII tumors.[2][3]

-

Tumor Growth Inhibition: While Trioxifene showed potent anti-metastatic effects, it did not significantly inhibit the growth of the primary tumor in the PAIII model.[2][3]

| Animal Model | Dosing Regimen | Key Endpoints | Results | Reference |

| NMU-Induced Rat Mammary Carcinoma | Not specified in abstract | Tumor growth | Activity demonstrated | Rose et al. |

| PAIII Rat Prostatic Carcinoma | 2.0, 4.0, 20.0, or 40.0 mg/kg/day (s.c.) | Lymph node and lung metastasis, survival | Significant inhibition of metastasis and increased survival | Neubauer et al. |

Experimental Protocol: In Vivo Efficacy Study in the PAIII Rat Prostatic Carcinoma Model

This protocol is a generalized representation based on the study by Neubauer et al.[2][3]

-

Animal Model:

-

Male Copenhagen rats are used.

-

Animals are housed in a controlled environment with ad libitum access to food and water.

-

-

Tumor Cell Implantation:

-

PAIII rat prostatic adenocarcinoma cells are harvested from culture.

-

A suspension of 1 x 10^6 PAIII cells is subcutaneously injected into the tail of each rat.

-

-

Drug Administration:

-

Trioxifene is formulated in a suitable vehicle for subcutaneous injection.

-

Treatment commences following tumor implantation.

-

Animals are randomized into treatment groups and receive daily subcutaneous injections of Trioxifene at various doses (e.g., 2, 4, 20, 40 mg/kg) or vehicle control.

-

-

Monitoring and Endpoints:

-

Primary Tumor Growth: The size of the primary tumor in the tail is measured regularly using calipers.

-

Metastasis: At the end of the study, animals are euthanized, and lymph nodes and lungs are harvested to assess metastatic burden. This can be done by weighing the lymph nodes and counting metastatic foci in the lungs.

-

Survival: A separate cohort of animals is monitored for survival, with the endpoint being a predetermined tumor burden or clinical signs of distress.

-

Toxicity: Animals are monitored for signs of toxicity, including weight loss and changes in behavior.

-

-

Data Analysis:

-

Tumor growth curves are plotted for each treatment group.

-

Metastatic burden is compared between treated and control groups using appropriate statistical tests.

-